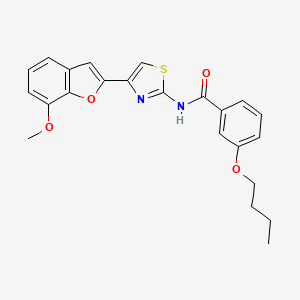

methyl 5-chloro-1-methyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

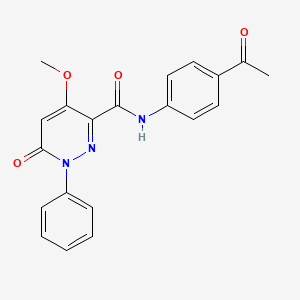

“Methyl 5-chloro-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 87802-11-7 . It has a molecular weight of 209.63 and its molecular formula is C10H8ClNO2 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “methyl 5-chloro-1-methyl-1H-indole-2-carboxylate” were not found, indole derivatives are often synthesized via named reactions such as the Fischer indole synthesis .

Molecular Structure Analysis

The IUPAC Standard InChI for “methyl 5-chloro-1H-indole-2-carboxylate” is InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 .

Physical and Chemical Properties Analysis

“Methyl 5-chloro-1H-indole-2-carboxylate” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking Studies

A study by (Reddy et al., 2022) explored the synthesis of new compounds related to methyl 5-chloro-1-methyl-1H-indole-2-carboxylate. These compounds were used in molecular docking studies to predict binding interactions with the EGFR protein, showcasing their potential in molecular modeling and drug design.

Robust Synthesis for HIV Inhibition

(Mayes et al., 2010) developed a synthetic preparation of a similar compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. This compound is a key intermediate in the creation of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, highlighting its importance in antiviral research.

Reaction with N-Bromosuccinimide

In research by (Irikawa et al., 1989), a derivative of this compound underwent conversion using N-bromosuccinimide. This study demonstrates the compound's reactivity and potential for creating various derivatives, useful in synthetic chemistry.

Synthesis of Pesticide Intermediates

(Jing, 2012) discussed the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in producing the pesticide Indoxacarb. This illustrates the role of similar compounds in agricultural chemical synthesis.

Biomedical Research Applications

Anti-Inflammatory Drug Interactions

A study by (Dendrinou-Samara et al., 1998) explored the interaction of similar compounds with metal ions like Zn(II), Cd(II), and Pt(II). These interactions are significant in the development of anti-inflammatory drugs, suggesting potential biomedical applications.

DFT Study on Electronic Structure

(Srivastava et al., 2017) reported on the electronic structure of methyl 1H-indol-5-carboxylate, providing insights into its molecular properties and interactions. This information is crucial in understanding the compound's behavior in various environments and its potential use in drug development.

Spectroscopic Profiling for Biological Activity

The study by (Almutairi et al., 2017) on methyl 5-methoxy-1H-indole-2-carboxylate included spectroscopic profiling to understand its electronic nature and potential as a precursor to biologically active molecules. This research is vital for identifying new drug candidates.

Agricultural and Industrial Applications

Biocatalytic Production for Agriculture

(Zhang et al., 2019) conducted a study on Bacillus cereus WZZ006 for the biocatalytic production of indoxacarb intermediate, crucial for new insecticides in agricultural production. This highlights the compound's role in improving agricultural practices.

Manufacturing Synthesis

(Huang et al., 2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a related compound, showcasing the scalability and feasibility of producing such compounds for industrial use.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have broad-spectrum biological activities .

Eigenschaften

IUPAC Name |

methyl 5-chloro-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVSROYNLULNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine](/img/structure/B2721907.png)

![5-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2721910.png)

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2721911.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2721912.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2721915.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide](/img/structure/B2721923.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)

![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)